molecular formula C11H12N2O8S B11517165 Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfonyl)acetate

Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfonyl)acetate

Cat. No.: B11517165
M. Wt: 332.29 g/mol
InChI Key: VWMSCRSTJRDQOP-UHFFFAOYSA-N
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Description

Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfonyl)acetate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structural features, which include a methoxycarbonyl group, an amino group, a nitrophenyl group, and a sulfonyl group attached to an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfonyl)acetate typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor followed by sulfonation and esterification reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as crystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfonyl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfonyl)acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfonyl)acetate involves its interaction with specific molecular targets. The nitro and sulfonyl groups can participate in various biochemical pathways, influencing enzyme activities and cellular processes. The compound’s effects are mediated through its ability to undergo chemical transformations and interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(methoxycarbonyl)amino]acetate
  • Methyl 2-[(methoxycarbonyl)amino]benzoate
  • Methyl 2-methoxy-2-[(methoxycarbonyl)amino]acetate

Uniqueness

Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfonyl)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow it to participate in a wide range of chemical reactions and make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H12N2O8S

Molecular Weight

332.29 g/mol

IUPAC Name

methyl 2-[2-(methoxycarbonylamino)-5-nitrophenyl]sulfonylacetate

InChI

InChI=1S/C11H12N2O8S/c1-20-10(14)6-22(18,19)9-5-7(13(16)17)3-4-8(9)12-11(15)21-2/h3-5H,6H2,1-2H3,(H,12,15)

InChI Key

VWMSCRSTJRDQOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)OC

solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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